molecular formula C10H11ClO2 B1599407 5-Chloro-2-isopropoxybenzaldehyde CAS No. 28396-34-1

5-Chloro-2-isopropoxybenzaldehyde

Cat. No.: B1599407
CAS No.: 28396-34-1
M. Wt: 198.64 g/mol
InChI Key: VILJSXLMSJSWNL-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2. It is characterized by a benzene ring substituted with a chlorine atom at the fifth position, an isopropoxy group at the second position, and an aldehyde group at the first position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isopropoxybenzaldehyde typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction of 2-isopropoxybenzene with chloroform in the presence of aluminum chloride (AlCl3) to introduce the aldehyde group.

  • Halogenation: Chlorination of the benzene ring using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the fifth position.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions using similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the aldehyde group to form carboxylic acids.

  • Reduction: Reduction of the aldehyde group to form alcohols.

  • Substitution: Electrophilic aromatic substitution reactions at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) for electrophilic substitution.

Major Products Formed:

  • Oxidation: 5-Chloro-2-isopropoxybenzoic acid.

  • Reduction: 5-Chloro-2-isopropoxybenzyl alcohol.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

5-Chloro-2-isopropoxybenzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2-isopropoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 4-Chlorobenzaldehyde

  • 2-Chlorobenzaldehyde

  • 3-Chlorobenzaldehyde

  • 2-Bromobenzaldehyde

  • 4-Bromobenzaldehyde

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Properties

IUPAC Name

5-chloro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILJSXLMSJSWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409404
Record name 5-chloro-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28396-34-1
Record name 5-chloro-2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-hydroxy-benzaldehyde (3 g, 19.16 mmol),2-Iodo-propane (4.88 g, 28.74 mmol) and K2CO3 (4 g, 28.74 mmol) was mixed in anhydrous DMF. The reaction tube was placed into the cavity of a focused monomode microwave reactor and the contents of the flask were irradiated for 30 min at 100° C. Then the solution was filtered and the filtration was concentrated to obtain the crude product (3 g). The crude product was used into next step reaction without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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